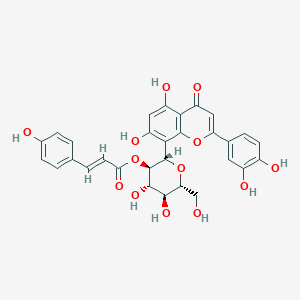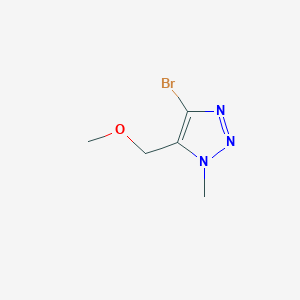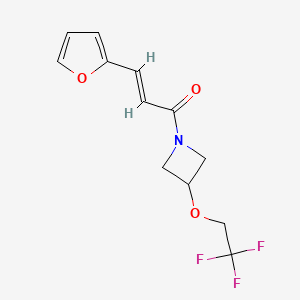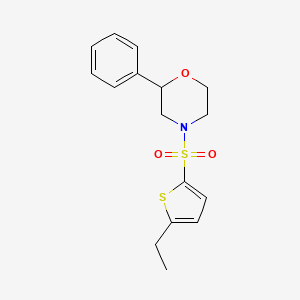
Orientin-2''-O-p-trans-coumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orientin-2’'-O-p-trans-coumarate is a flavonoid found in Trigonella foenum-graecum . It has potent antioxidant activity and can strongly promote 2BS cell proliferation induced by H (2)O (2) .
Molecular Structure Analysis
The molecular formula of Orientin-2’'-O-p-trans-coumarate is C30H26O13 . The exact mass is 594.13734088 g/mol . The structure includes a flavonoid backbone and a coumarate group .Physical And Chemical Properties Analysis
The molecular weight of Orientin-2’'-O-p-trans-coumarate is 594.5 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 13 . The rotatable bond count is 7 .Wissenschaftliche Forschungsanwendungen
Quantitative Determination and Quality Control
A study by Shao et al. (2011) developed a high-performance liquid chromatography method for the simultaneous quantitative determination of several polyphenol constituents, including trans-p-coumaric acid and orientin. This method is significant for the quality control of herbal medicine, indicating a practical application of Orientin-2''-O-p-trans-coumarate in pharmaceutical analysis and quality assurance (Shao et al., 2011).
Pharmacological Effects
Orientin, related to Orientin-2''-O-p-trans-coumarate, has been isolated from various medicinal plants and shown to possess various pharmacological effects. For instance, Okuyama et al. (1996) identified orientin as an anxiolytic component in Jatropha cilliata, suggesting its potential therapeutic application in anxiety disorders (Okuyama et al., 1996).
Cardioprotective Effects
Research by Liu et al. (2016) and Li et al. (2017) demonstrated that orientin protects myocardial cells against hypoxia-reoxygenation injury and reduces myocardial infarction size, indicating its cardioprotective properties. These studies reveal the potential of Orientin-2''-O-p-trans-coumarate in treating cardiovascular diseases (Liu et al., 2016); (Li et al., 2017).
Anticancer Potential
A study by Kim et al. (2018) showed that orientin inhibits invasion in breast cancer cells by modulating certain signaling pathways, suggesting its potential use in cancer therapy (Kim et al., 2018).
Neuroprotective Effects
Orientin has shown neuroprotective effects against cerebral ischemia/reperfusion-induced brain injury, as demonstrated in studies by Jing et al. (2019) and Tian et al. (2018). These findings highlight the possibility of using Orientin-2''-O-p-trans-coumarate in the treatment of neurological disorders (Jing et al., 2019); (Tian et al., 2018).
Potential in Treating COVID-19
Bhowmik et al. (2021) conducted a study suggesting that orientin might interfere with the interaction of SARS-CoV-2 spike glycoprotein and host receptors, indicating its potential application in treating COVID-19 (Bhowmik et al., 2021).
Anti-Inflammatory and Antioxidant Properties
Orientin has been found to possess anti-inflammatory and antioxidant properties, as evidenced by studies exploring its effects in conditions like colorectal cancer and inflammatory bowel disease. This research underlines its application in managing inflammatory and oxidative stress-related conditions (Thangaraj & Vaiyapuri, 2017); (Aning et al., 2016).
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYOEXOYRWIOU-HJBGGDBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Orientin-2''-O-p-trans-coumarate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 4,4,4-trifluoro-2-[5-[(4-fluoro-2-methylphenyl)sulfonylamino]-2-hydroxyphenyl]-3-oxobutanoate](/img/structure/B2623158.png)
![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2623160.png)
![2-(2,4-Dichlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2623161.png)
![2-Phenylmethoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2623162.png)




![methyl N-({1-[(naphthalen-2-yl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)carbamate](/img/structure/B2623170.png)


![N-[2-[(2-chlorophenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2623175.png)

![4-bromo-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2623178.png)